molecular formula C17H16Cl2N2O2S B8042192 5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole

5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole

Cat. No.: B8042192
M. Wt: 383.3 g/mol
InChI Key: SSJKDXICSNKBIZ-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole is a synthetic organic compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of dichlorophenyl and ethylsulfonylphenyl groups attached to a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole typically involves the following steps:

    Formation of the Dihydropyrazole Ring: The dihydropyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichlorobenzene as a starting material.

    Attachment of the Ethylsulfonylphenyl Group: The ethylsulfonylphenyl group can be attached through a sulfonation reaction followed by alkylation using ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with altered substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the dihydropyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)-2-phenyl-3,4-dihydropyrazole
  • 5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole
  • 5-(3,4-Dichlorophenyl)-2-(4-chlorophenyl)-3,4-dihydropyrazole

Uniqueness

5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole is unique due to the presence of both dichlorophenyl and ethylsulfonylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c1-2-24(22,23)14-6-4-13(5-7-14)21-10-9-17(20-21)12-3-8-15(18)16(19)11-12/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJKDXICSNKBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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